Dodecahydro-1H-carbazole

Description

Contextualization within Carbazole (B46965) Chemistry and Heterocyclic Compounds

Carbazole is an aromatic heterocyclic compound featuring a tricyclic structure where two benzene (B151609) rings are fused to a central nitrogen-containing five-membered ring. auremn.org.br The chemistry of carbazole and its derivatives is extensive, with applications ranging from dyes and polymers to pharmaceuticals, owing to the unique electronic properties of the carbazole nucleus. cmdm.twresearcher.life Dodecahydro-1H-carbazole is the result of the complete reduction, or perhydrogenation, of carbazole, which transforms the planar, aromatic system into a saturated, three-dimensional structure. ontosight.ai This saturation fundamentally alters the compound's physical and chemical properties, including its solubility, stability, and reactivity. evitachem.comnih.gov

As a nitrogen-containing heterocyclic compound, this compound is a member of a broad class of organic molecules that are integral to medicinal chemistry and materials science. bohrium.com Unlike its aromatic precursor, the nitrogen atom in this compound is a chiral center in some of its stereoisomers, and its lone pair of electrons is more localized, rendering the compound more basic. The study of such saturated heterocycles is crucial for understanding conformational effects and stereoselective reactions.

Structural Framework and Stereochemical Considerations in Hydrogenated Carbazole Systems

The hydrogenation of carbazole to this compound introduces multiple stereocenters, leading to the possibility of several stereoisomers. The stereochemical outcome of this transformation is highly dependent on the reaction conditions, particularly the catalyst employed. rsc.org Research has shown that the catalytic hydrogenation of carbazole and its derivatives typically results in the formation of a cis-fused ring junction as the predominant product. This stereoselectivity is often explained by the "catalyst hindrance" model, where the aromatic substrate adsorbs onto the catalyst surface on its less sterically hindered face, leading to the delivery of hydrogen atoms from that same side. evitachem.com

The structural framework of this compound can exist as different stereoisomers, with the cis and trans isomers being the most significant in terms of the fusion of the cyclohexane (B81311) rings. The conformational analysis of these isomers is complex due to the flexibility of the saturated rings. The cis isomer is generally more flexible, capable of undergoing ring inversion, while the trans isomer is more rigid. osti.gov Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in elucidating the preferred conformations and the relative stereochemistry of these systems. auremn.org.br

In the case of N-substituted dodecahydrocarbazoles, such as the extensively studied N-ethyl and N-propyl derivatives, the nature of the N-alkyl group can also influence the stereochemical course of the hydrogenation. The choice of catalyst, for instance, ruthenium or rhodium, and the support material, such as alumina (B75360), can affect the selectivity towards different stereoisomers. rsc.org For example, rhodium catalysts have been reported to show higher selectivity to the fully hydrogenated product under certain conditions compared to ruthenium, which may favor the formation of partially hydrogenated intermediates like octahydrocarbazole. rsc.org

Historical Development and Emerging Research Trajectories of Perhydrocarbazole Derivatives

The study of carbazole hydrogenation is part of a long history of research into the reduction of aromatic compounds. While early research focused on the fundamental aspects of structure and reactivity, recent decades have seen a surge in interest in perhydrocarbazole derivatives for specific applications.

A prominent and rapidly emerging research trajectory for this compound derivatives is their use as Liquid Organic Hydrogen Carriers (LOHCs). nih.gov This technology addresses the challenges of storing and transporting hydrogen for use in fuel cells. The concept involves the reversible catalytic hydrogenation and dehydrogenation of a liquid organic molecule. N-alkyldodecahydrocarbazoles, particularly N-ethyl-dodecahydro-1H-carbazole, are considered promising LOHC candidates due to their high hydrogen storage capacity (around 5.8 wt%). nih.gov Research in this area is focused on developing efficient and robust catalysts for both the hydrogenation (hydrogen storage) and dehydrogenation (hydrogen release) cycles. rsc.orgresearchgate.net Studies have explored various catalysts, with ruthenium-based systems often used for hydrogenation and palladium-based catalysts favored for dehydrogenation. researchgate.netlookchem.com A significant area of investigation is the optimization of the LOHC's physical properties, such as melting point, to ensure it remains in the liquid phase under operational conditions. nih.gov

Beyond hydrogen storage, the saturated carbazole scaffold of this compound presents opportunities in medicinal chemistry. While the biological activities of aromatic carbazoles are well-documented, including antimicrobial and anticancer properties, the exploration of their saturated counterparts is a less developed but promising field. nih.govnih.govechemcom.com The three-dimensional structure and altered electronic properties of this compound derivatives could lead to novel biological activities and improved pharmacokinetic profiles. ontosight.ai

Compound Information

| Compound Name |

| This compound |

| Perhydrocarbazole |

| Carbazole |

| N-ethyl-dodecahydro-1H-carbazole |

| N-propyl-dodecahydro-1H-carbazole |

| N-ethylcarbazole |

| N-propylcarbazole |

| Octahydrocarbazole |

| Ruthenium |

| Rhodium |

| Palladium |

| Alumina |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁N | nih.gov |

| Molecular Weight | 179.30 g/mol | nih.gov |

| IUPAC Name | 2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-carbazole | nih.gov |

| CAS Number | 6326-88-1 | nih.gov |

| Boiling Point | 272.9 °C at 760 mmHg | chemsrc.com |

| Density | 0.95 g/cm³ | chemsrc.com |

| Flash Point | 118.6 °C | chemsrc.com |

| LogP | 3.036 | chemsrc.com |

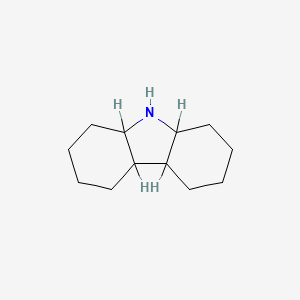

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVSDAFTZIVQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3CCCCC3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979315 | |

| Record name | Dodecahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-88-1 | |

| Record name | Dodecahydro-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecahydro-1H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31349 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecahydro-1H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dodecahydro 1h Carbazole and Its Derivatives

Catalytic Hydrogenation Approaches for Carbazole (B46965) Ring Saturation

Catalytic hydrogenation stands as the most effective and widely employed method for the saturation of the carbazole ring. This process involves the reaction of carbazole or its derivatives with hydrogen gas in the presence of a catalyst, typically under elevated temperature and pressure. The efficiency of this transformation is highly dependent on the catalyst system and the specific reaction conditions employed.

The hydrogenation of carbazoles can be achieved through both homogeneous and heterogeneous catalysis. Homogeneous catalysts, which are soluble in the reaction medium, can offer high selectivity and activity under mild conditions. For instance, a ruthenium complex with a chiral spiroketal-based diphosphine (SKP) has been reported for the carbocycle-selective hydrogenation of fused N-heteroarenes like quinoline, suggesting potential applicability to carbazole systems. nih.gov

However, heterogeneous catalysts are predominantly used for carbazole hydrogenation due to their ease of separation from the reaction mixture, recyclability, and thermal stability. These catalysts typically consist of metal nanoparticles dispersed on a high-surface-area support material. The choice of metal and support plays a crucial role in determining the catalyst's activity, selectivity, and stability.

Palladium-based catalysts are effective for the hydrogenation of carbazoles, although they are often considered more active for the reverse reaction, dehydrogenation. mdpi.comepa.gov The general order of hydrogenation activity for noble metals is often cited as Ru > Pd > Pt. mdpi.com

Supported palladium catalysts, such as Pd on activated carbon (Pd/C), are commonly used. The performance of these catalysts is highly dependent on factors like the size of the palladium nanoparticles and the nature of the support. For instance, in the dehydrogenation of dodecahydro-N-ethylcarbazole, the catalytic activity of Pd/C was found to be influenced by the Pd precursor used during synthesis, which affected the final particle size and dispersion. nih.gov Ultrafine Pd nanoparticles generally lead to better catalytic performance. nih.gov

Bimetallic palladium catalysts, incorporating a second metal (M), have been developed to enhance catalytic properties. Pd-M composite catalysts can offer improved activity and stability. mdpi.com For example, the addition of metals like gold (Au), ruthenium (Ru), rhodium (Rh), or silver (Ag) to palladium has been studied, with Au₁Pd₁.₃ showing high dehydrogenation activity. mdpi.com While primarily studied for dehydrogenation, the principles of bimetallic synergy can also be applied to hydrogenation.

| Catalyst | Support | Observations | Reference(s) |

| Pd | Carbon (C) | Widely used; performance depends on nanoparticle size and precursor. | epa.govnih.gov |

| Pd | Silica (B1680970) (SiO₂) | Used in dehydrogenation studies of fully hydrogenated N-ethylcarbazole. | mdpi.com |

| Pd-M (M=Au, Ru, Rh, Ag) | Reduced Graphene Oxide (rGO) | Bimetallic systems studied for dehydrogenation, showing potential for tuning catalytic activity. | mdpi.com |

Ruthenium-based catalysts are widely regarded as the most active for the hydrogenation of carbazole and its derivatives. mdpi.comacs.org They exhibit high conversion rates and selectivity towards the fully saturated dodecahydro product.

The most common and effective catalyst in this class is ruthenium supported on alumina (B75360) (Ru/Al₂O₃). mdpi.commdpi.com Studies have shown that 5% Ru/Al₂O₃ provides excellent catalytic performance, achieving complete hydrogenation of N-alkyl-bis(carbazoles) at 190 °C and 60-70 bar of hydrogen pressure. mdpi.comsemanticscholar.org This catalyst is noted for its ability to produce selective reactions without significant side products or stereoisomers. mdpi.com The hydrogenation of N-ethylcarbazole over Ru/γ-Al₂O₃ has been optimized, reaching a hydrogen storage capacity of 5.6 wt% at 140 °C and 6.0 MPa. epa.gov

Despite its high activity, Ru can sometimes exhibit low selectivity, leading to the accumulation of partially hydrogenated intermediates like octahydro-N-ethylcarbazole. mdpi.com This is attributed to the weak adsorption and poor surface diffusion of these intermediates, making further hydrogenation difficult. mdpi.com

To address this and reduce costs, bimetallic ruthenium catalysts have been explored. For example, Ru-Ni bimetallic catalysts supported on Al₂O₃ or TiO₂ have been investigated. A 5 wt% Ru₂.₅Ni₂.₅/Al₂O₃ catalyst showed the best activity for N-propylcarbazole hydrogenation compared to monometallic Ru or Ni catalysts, with a lower activation energy. rsc.orgresearchgate.net Similarly, Ru-Pt/TiO₂ catalysts have been shown to be effective, with Pt enhancing the conversion of intermediate products. uq.edu.au

| Catalyst | Support | Key Findings | Reference(s) |

| 5% Ru | Alumina (Al₂O₃) | Considered the best performing catalyst for carbazole hydrogenation; high conversion and selectivity. | mdpi.commdpi.com |

| Ru | Titania (TiO₂) | Bimetallic Ru-Ni/TiO₂ showed high selectivity and hydrogenation rates. | mdpi.com |

| Ru-Ni | Alumina (Al₂O₃) | 5 wt% Ru₂.₅Ni₂.₅/Al₂O₃ exhibited superior activity for N-propylcarbazole hydrogenation with low activation energy (12.95 kJ mol⁻¹). | rsc.orgresearchgate.net |

| Ru-Pt | Titania (TiO₂) | Bimetallic catalyst showed enhanced conversion of intermediates; 1 wt% Ru – 1 wt% Pt/TiO₂ achieved 100% conversion of N-ethylcarbazole. | uq.edu.au |

Platinum-based catalysts are also utilized in the hydrogenation of carbazoles, although their activity in this reaction is generally lower than that of ruthenium and palladium. mdpi.compageplace.dematthey.comiitm.ac.in Platinum catalysts are often more noted for their dehydrogenation capabilities.

The support material can significantly influence the performance of platinum catalysts. For instance, Pt supported on titania (Pt/TiO₂) has been studied for the hydrogenation/dehydrogenation cycle of N-ethylcarbazole. researchgate.net The interaction between the platinum metal and the TiO₂ support (strong metal-support interactions, SMSI) can be modulated by pretreating the support in different atmospheres (e.g., hydrogen or oxygen), which in turn affects the catalytic performance. researchgate.net Bimetallic Ru-Pt/TiO₂ catalysts have demonstrated that the presence of Pt can significantly enhance the conversion of partially hydrogenated intermediates, leading to higher selectivity for the final dodecahydro product. uq.edu.au

| Catalyst | Support | Notable Characteristics | Reference(s) |

| Pt | Titania (TiO₂) | Performance is influenced by strong metal-support interactions, which can be tuned by support pretreatment. | researchgate.net |

| Pt | Alumina (Al₂O₃) | Used in dehydrogenation studies; activity is generally lower than Ru and Pd for hydrogenation. | researchgate.net |

| Ru-Pt | Titania (TiO₂) | Pt enhances the conversion of intermediates in the hydrogenation of N-ethylcarbazole. | uq.edu.au |

The high cost of noble metals like Ru, Pd, and Pt has driven research into the development of more economical non-noble metal catalysts. rsc.org Nickel-based catalysts have emerged as a promising alternative due to their hydrogenation activity and lower cost. mdpi.comacs.org

Raney-Ni has been used for the hydrogenation of N-ethylcarbazole, achieving complete conversion under relatively mild conditions (e.g., 200 °C and 30 bar). researchgate.net However, monometallic nickel catalysts can be prone to aggregation and deactivation. acs.org

To improve performance, bimetallic non-noble catalysts have been developed. A Ni-Mo alloy catalyst supported on activated carbon (Ni₄Mo/AC) demonstrated high activity and selectivity for N-ethylcarbazole hydrogenation. frontiersin.org It achieved 100% conversion and 98.73% selectivity for the dodecahydro product within 4 hours at 150°C and 8 MPa. The alloy structure is believed to reduce the dissociation energy of hydrogen, thus enhancing catalytic activity. frontiersin.org Another example is the Ni-MnO/Al₂O₃ catalyst, which showed efficient hydrogenation of N-ethylcarbazole, superior to many reported noble-metal-free catalysts. acs.org The development of these catalysts offers a cost-effective pathway for the large-scale production of dodecahydro-1H-carbazole. rsc.org

| Catalyst | Support | Performance Highlights | Reference(s) |

| Raney-Ni | - | Achieved complete hydrogenation of N-ethylcarbazole at 170°C and 7 MPa. | researchgate.net |

| Ni₄Mo | Activated Carbon (AC) | 100% conversion and 98.73% selectivity at 150°C and 8 MPa; alloy structure enhances activity. | frontiersin.org |

| Ni₄-MnO | Alumina (Al₂O₃) | Realized 100% hydrogenation of N-ethylcarbazole at 160°C in 2.5 hours. | acs.org |

Optimizing reaction conditions is critical for achieving high efficiency, selectivity, and yield in the catalytic hydrogenation of carbazole. The key parameters include temperature, hydrogen pressure, stirring speed, and catalyst loading.

Temperature: The reaction is typically conducted at elevated temperatures, generally ranging from 120°C to 190°C. mdpi.comresearchgate.net For N-propylcarbazole hydrogenation over a supported ruthenium catalyst, the optimal temperature was found to be 120°C. researchgate.net For N-ethylcarbazole using a Ru/γ-Al₂O₃ catalyst, the optimal temperature was 140°C (413 K). epa.gov With a Ni-Mo/AC catalyst, the reaction proceeds efficiently at 150°C. frontiersin.org Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst deactivation. researchgate.net

Pressure: High hydrogen pressure is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction. Typical pressures range from 3.0 to 8.0 MPa (30 to 80 bar). mdpi.comepa.govresearchgate.netfrontiersin.org For instance, the hydrogenation of N-alkyl-bis(carbazoles) over Ru/Al₂O₃ was carried out at 60-70 bar. mdpi.com An optimal pressure of 6.0 MPa was identified for N-ethylcarbazole hydrogenation over Ru/γ-Al₂O₃. epa.gov Increasing pressure generally accelerates the reaction rate by enhancing hydrogen solubility. researchgate.net

Stirring Speed: Adequate agitation is important to overcome mass transfer limitations, ensuring good contact between the hydrogen gas, the liquid substrate, and the solid catalyst particles. Stirring speeds of around 600-800 rpm are commonly reported. epa.govresearchgate.net

Solvent: The hydrogenation can be performed in a solvent or in a molten state if the substrate's melting point is suitable. mdpi.comresearchgate.net Performing the reaction in a molten state can be advantageous as it avoids the need for a solvent and subsequent separation steps. researchgate.net

| Parameter | Typical Range | Remarks | Reference(s) |

| Temperature | 120 - 190 °C | Affects reaction rate and selectivity. Optimal temperature varies with catalyst and substrate. | mdpi.comepa.govresearchgate.netfrontiersin.org |

| Hydrogen Pressure | 3.0 - 8.0 MPa (30 - 80 bar) | Higher pressure increases hydrogen solubility and reaction rate. | mdpi.comepa.govresearchgate.netfrontiersin.org |

| Stirring Speed | 600 - 800 rpm | Crucial for overcoming mass transfer limitations. | epa.govresearchgate.net |

| Catalyst Loading | 5-10 wt% (metal on support) | Varies depending on the specific catalytic system and desired reaction time. | mdpi.comrsc.org |

Chemo- and Regioselective Hydrogenation Strategies

Chemo- and regioselective hydrogenation of substituted carbazoles is a challenging yet important area for the synthesis of specific this compound derivatives. The selective reduction of one aromatic ring over another, or the hydrogenation of the carbazole nucleus without affecting other functional groups in the molecule, requires careful selection of catalysts and reaction conditions. While much of the research has focused on the complete hydrogenation of the carbazole scaffold, strategies for selective hydrogenation are of interest for creating diverse molecular architectures. For instance, chemo- and regioselective oxidation of tetrahydro-1H-carbazoles has been demonstrated to yield different products depending on the oxidant used, suggesting that selective transformations of the carbazole ring system are feasible. osi.lv

Synthesis of Chiral this compound Derivatives

The synthesis of chiral, enantiomerically pure this compound derivatives is a significant challenge in asymmetric catalysis. One approach involves the asymmetric hydrogenation of a suitable precursor. For example, the enantioselective reduction of a 1-oxotetrahydrocarbazole derivative has been achieved through asymmetric transfer hydrogenation using a Noyori–Ikariya ruthenium catalyst. This method yielded the corresponding chiral alcohol with high enantiomeric excess (up to 96% ee). acgpubs.org Another strategy is the complete asymmetric hydrogenation of the indole (B1671886) ring system, a core component of carbazole. A ruthenium-N-heterocyclic carbene (NHC) catalyzed asymmetric hydrogenation of protected indoles has been developed to produce chiral octahydroindoles with good enantioselectivities and diastereoselectivities. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral dodecahydro-1H-carbazoles.

Alternative Synthetic Routes for this compound Scaffolds

Beyond the direct hydrogenation of carbazoles, alternative synthetic routes can provide access to the this compound scaffold, sometimes offering advantages in terms of substrate scope or the introduction of specific substitution patterns.

Alkylation Reactions in this compound Synthesis

Alkylation reactions can be a key step in the construction of the carbazole ring system, which can then be subsequently hydrogenated to the this compound. For instance, the Fischer indole synthesis, a classic method for preparing indoles and their derivatives, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. This can be considered a form of alkylation followed by cyclization. This methodology has been used to synthesize various tetrahydrocarbazoles, which are direct precursors for dodecahydro-1H-carbazoles. acgpubs.org In one example, the reaction of l-menthone with substituted phenyl hydrazines in acetic acid yielded diastereomeric 2,3,4,4a-tetrahydro-1H-carbazoles. rsc.org These tetrahydrocarbazoles can then be fully hydrogenated to the corresponding dodecahydro derivatives. While not a direct alkylation to form the dodecahydro scaffold, it is an integral part of a multi-step synthesis where alkylation plays a crucial role in forming the core carbazole structure.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the carbazole framework. Among these, the 1,3-dipolar cycloaddition has emerged as a versatile tool for constructing five-membered heterocyclic rings, which can serve as precursors to the carbazole core. nih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a cycloadduct. nih.gov While direct synthesis of the this compound skeleton via a single cycloaddition step is not commonly reported, these reactions are instrumental in building key intermediates that can be further transformed into the desired saturated system.

One notable example involves the visible-light-induced cycloaddition between 2-alkenylarylisocyanides and cyclopropylanilines. This cascade radical reaction facilitates the construction of two new carbon-carbon bonds and two rings, affording 3-aminotetrahydro-1H-carbazoles with high atom and step economy. sielc.com The proposed mechanism involves a sequence of distonic radical cation formation, isocyanide insertion, 5-exo-trig cyclization, intramolecular iminium ion addition, and tautomerization. sielc.com Although this method yields a tetrahydrocarbazole derivative, subsequent hydrogenation can lead to the fully saturated this compound.

The following table summarizes a representative example of this photocatalyzed cycloaddition reaction:

| Entry | 2-Alkenylarylisocyanide | Cyclopropylaniline | Product | Yield (%) |

| 1 | Isocyano-2-vinylbenzene | N-cyclopropylaniline | 3-Amino-9-phenyl-1,2,3,4-tetrahydro-1H-carbazole | 85 |

Data sourced from a study on visible-light photocatalyzed cycloaddition. sielc.com

Friedel-Crafts Alkylation and Vilsmeier-Haack Formylation for Functionalization

Functionalization of the pre-formed this compound nucleus is crucial for modulating its physicochemical properties and biological activity. Friedel-Crafts alkylation and Vilsmeier-Haack formylation are two classical electrophilic aromatic substitution reactions that have been adapted for the modification of carbazole systems.

The Friedel-Crafts alkylation allows for the introduction of alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. semanticscholar.org While the fully saturated rings of this compound are not susceptible to this reaction, derivatization often begins with the aromatic carbazole precursor, followed by hydrogenation. The alkyl groups introduced can influence the steric and electronic properties of the final saturated molecule.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org Research has shown that the Vilsmeier-Haack formylation of 1,2,3,4-tetrahydro-9-methylcarbazoles can lead to dehydrogenation and methylation, affording 3-formyl-1,9-dimethylcarbazoles. This indicates that the reaction conditions can induce aromatization in partially saturated systems. The application of this reaction to the fully saturated this compound would likely require careful optimization to avoid undesired side reactions, potentially targeting the nitrogen atom for functionalization depending on the substrate and reaction conditions.

Domino Reaction Sequences in this compound Construction

Domino reactions, also known as cascade or tandem reactions, have gained significant attention in organic synthesis due to their efficiency in constructing complex molecules in a single operation, thereby minimizing waste and purification steps. nih.gov For the synthesis of carbazole derivatives, domino sequences often involve a series of interconnected reactions such as Michael additions, cyclizations, and rearrangements.

A notable example is the InBr₃-catalyzed domino reaction of indoles, phenylacetylenes, and various 3-methyleneoxindolines, which provides a convenient route to polysubstituted tetrahydrospiro[carbazole-1,3'-indolines]. nih.govrsc.org The proposed mechanism involves the in situ generation of a reactive dienophilic 3-alkenylindole, followed by a Diels-Alder reaction and a Lewis acid-controlled diastereoisomerization process. nih.govrsc.org While this method directly yields a tetrahydrocarbazole derivative, it highlights the potential of domino strategies to rapidly assemble the core carbazole structure, which can then be hydrogenated to the corresponding this compound.

The following table illustrates the yields of various tetrahydrospiro[carbazole-1,3'-indolines] synthesized via this domino reaction:

| Entry | Indole | Phenylacetylene | 3-Methyleneoxindoline | Yield (%) |

| 1 | Indole | Phenylacetylene | 1-Methyl-3-methyleneindolin-2-one | 82 |

| 2 | 5-Methoxyindole | Phenylacetylene | 1-Benzyl-3-methyleneindolin-2-one | 78 |

| 3 | 6-Chloroindole | 4-Methylphenylacetylene | 3-Methyleneindolin-2-one | 85 |

Data synthesized from studies on domino Diels-Alder reactions. nih.govrsc.org

Methodological Advancements in Synthetic Reproducibility and Yield Optimization

Ensuring the reproducibility and maximizing the yield of synthetic procedures are paramount in both academic research and industrial applications. For the synthesis of this compound and its derivatives, careful control of reaction parameters and the implementation of efficient purification techniques are crucial.

Impact of Stoichiometry and Reaction Time Control

The stoichiometry of reactants and the duration of a chemical reaction are critical factors that significantly influence the yield and purity of the desired product. In the synthesis of carbazole derivatives, precise control over these parameters can prevent the formation of byproducts and ensure complete conversion of starting materials.

For instance, in the catalytic hydrogenation of carbazole to this compound, the catalyst-to-substrate ratio (a form of stoichiometry) and the reaction time are key variables. Insufficient catalyst may lead to incomplete hydrogenation, resulting in a mixture of partially saturated intermediates. Conversely, an excessive amount of catalyst can be uneconomical. Similarly, a short reaction time may not allow for complete conversion, while an overly long reaction time could potentially lead to side reactions or degradation of the product, although for stable molecules like this compound, the latter is less of a concern.

A study on the synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives highlighted the importance of reaction time, where the yield increased significantly within the first two hours and then plateaued, with a subsequent decrease attributed to potential side reactions at elevated temperatures. researchgate.net This underscores the necessity of optimizing reaction times for each specific synthetic transformation to maximize product formation.

Purification Techniques and Their Influence on Product Purity

The isolation of a pure compound from a reaction mixture is a critical final step in any synthetic sequence. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present. For this compound and its derivatives, common purification methods include recrystallization, column chromatography, and distillation.

Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while the impurities remain either insoluble or highly soluble at all temperatures. For carbazole derivatives, various solvent systems can be employed, and the choice often depends on the specific substituents present on the carbazole core.

Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. For this compound derivatives, silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) can be employed for the separation of isomers or for achieving very high purity. nih.govnih.gov

Fractional distillation is an effective method for purifying liquids with different boiling points. rochester.edu This technique is particularly useful for separating the desired this compound from solvents or from liquid impurities with significantly different volatilities. The efficiency of the separation is dependent on the difference in boiling points and the length and type of the fractionating column used. rochester.edu

The following table provides a general overview of the applicability of these purification techniques for this compound derivatives:

| Purification Technique | Principle | Applicability for this compound | Key Considerations |

| Recrystallization | Differential solubility | Purifying solid derivatives | Solvent selection, cooling rate |

| Column Chromatography | Differential adsorption | Separation of reaction mixtures and isomers | Stationary phase, eluent system |

| Fractional Distillation | Differential boiling points | Purifying liquid derivatives or removing volatile impurities | Boiling point differences, column efficiency |

Elucidation of Reaction Mechanisms and Kinetics for Dodecahydro 1h Carbazole Transformations

Mechanistic Studies of Hydrogenation Pathways

The hydrogenation of the aromatic carbazole (B46965) core to its perhydrogenated state, dodecahydro-1H-carbazole, is a critical step for hydrogen storage. Studies on analogous systems, such as N-ethylcarbazole, reveal that the process is not a single-step reaction but a gradual, stepwise saturation of the aromatic rings.

Research indicates that the choice of catalyst significantly influences the reaction pathway and efficiency. For instance, in the hydrogenation of N-ethylcarbazole, ruthenium-based catalysts, such as 5% Ru/Al2O3, have demonstrated superior performance in achieving high conversion and selectivity. mdpi.com The reaction is understood to proceed through partially hydrogenated intermediates before reaching the fully saturated dodecahydro-N-ethylcarbazole state. Kinetic studies of this process over a supported ruthenium catalyst have shown that the hydrogenation follows first-order kinetics. researchgate.net An apparent activation energy of 99.5 kJ/mol has been reported for the hydrogenation of N-ethylcarbazole, indicating a significant energy barrier that must be overcome for the reaction to proceed. researchgate.net

Dehydrogenation Reaction Mechanisms of this compound Systems

The release of hydrogen from this compound and its derivatives is an endothermic process that requires a catalytic pathway to occur at practical temperatures and rates. mdpi.com Palladium-based catalysts are widely recognized for their high activity and selectivity in this dehydrogenation reaction. mdpi.comnih.gov

The dehydrogenation of dodecahydro-N-ethylcarbazole (12H-NEC) is a sequential process involving the formation of distinct, partially dehydrogenated intermediates. The reaction proceeds through three primary stages, each corresponding to the removal of two molecules of hydrogen:

Dodecahydro-N-ethylcarbazole → Octahydro-N-ethylcarbazole: The initial step involves the removal of hydrogen atoms from the central carbocyclic ring structure. mdpi.comresearchgate.net

Octahydro-N-ethylcarbazole → Tetrahydro-N-ethylcarbazole: Further hydrogen abstraction occurs from one of the outer rings. mdpi.comresearchgate.net

Tetrahydro-N-ethylcarbazole → N-ethylcarbazole: The final step is the complete aromatization to form the parent N-ethylcarbazole molecule. mdpi.comresearchgate.net

The fully dehydrogenated product, carbazole or its N-alkyl derivatives, can strongly adsorb onto the active sites of the Pd catalyst. mdpi.comresearchgate.net This phenomenon, known as product inhibition, occurs because the nitrogen atom in the aromatic carbazole ring binds to the catalyst surface, potentially blocking active sites and hindering further dehydrogenation of remaining reactants or intermediates. mdpi.comresearchgate.net The use of N-ethylcarbazole as opposed to unsubstituted carbazole can mitigate this issue to some extent, as the ethyl group can sterically hinder the strong adsorption via the nitrogen atom. researchgate.net

The structure of the catalyst surface and the size of the active metal nanoparticles also influence the reaction. The dehydrogenation rate and selectivity of dodecahydro-N-ethylcarbazole have been shown to depend on the size of the palladium particles. mdpi.comnih.gov Furthermore, the adsorption energy of the carbazole molecules is related to the specific surface structure of the Pd nanoparticles, indicating that the reaction can be structure-sensitive. mdpi.com

Quantitative analysis of the reaction kinetics provides essential data for designing and scaling up LOHC systems. This involves determining key parameters such as reaction order and activation energies under various conditions.

Kinetic studies have consistently shown that the dehydrogenation of dodecahydro-N-ethylcarbazole over supported palladium catalysts follows first-order kinetics with respect to the hydrogen carrier concentration. researchgate.netresearchgate.netbohrium.com This implies that the reaction rate is directly proportional to the concentration of the dodecahydro-N-ethylcarbazole.

12H-NEC → 8H-NEC: 56.3 kJ/mol researchgate.net

8H-NEC → 4H-NEC: 59.2 kJ/mol researchgate.net

4H-NEC → NEC: 73.1 kJ/mol researchgate.net

Interactive Data Table: Apparent Activation Energies for Dodecahydro-N-ethylcarbazole Transformations

| Reaction Stage | Catalyst | Apparent Activation Energy (Ea) in kJ/mol | Reaction Order |

| Hydrogenation (Overall) | Supported Ru | 99.5 | First |

| Dehydrogenation (Overall) | Supported Pd | 126.7 | First |

| Dehydrogenation (Overall) | PdCo/beta zeolite | 66.6 | Not Specified |

| Dehydrogenation (Step 1: 12H→8H) | Supported Pd | 56.3 | First |

| Dehydrogenation (Step 2: 8H→4H) | Supported Pd | 59.2 | First |

| Dehydrogenation (Step 3: 4H→NEC) | Supported Pd | 73.1 | First |

External Mass Transfer Limitations: This occurs when there is a concentration gradient between the bulk fluid (liquid or gas) and the external surface of the catalyst particle. uu.nl The reaction rate becomes limited by the supply of reactants to the catalyst. These limitations can often be identified and mitigated by increasing the agitation rate in a batch reactor or the flow rate in a fixed-bed reactor. aidic.it

Internal Mass Transfer Limitations (Pore Diffusion): This happens within the pores of a catalyst support. uu.nl If the reaction is fast, reactants may be consumed near the outer surface of the catalyst particle before they can diffuse into the particle's core, leading to a concentration gradient within the particle. uu.nl This effect is more pronounced for larger catalyst particles and can negatively impact not only the reaction rate but also the selectivity towards the desired product. uu.nl

The Weisz-Prater criterion is a common method used to assess the potential impact of internal diffusion limitations. aidic.itrsc.org By analyzing the observed reaction rate, catalyst particle size, and effective diffusivity, this calculation can determine if the reaction is operating in a kinetically controlled or diffusion-limited regime. frontiersin.org For the this compound system, ensuring that the reaction is free from mass transfer limitations is crucial for obtaining accurate intrinsic kinetic data and for the rational design of efficient, large-scale reactors.

Influence of Substituents on Reaction Mechanism and Catalyst Deactivation

Substituents on the this compound skeleton, particularly on the nitrogen atom, can significantly influence reaction mechanisms and the stability of catalysts used in its transformations, such as dehydrogenation for hydrogen storage applications.

One of the primary challenges in the reversible hydrogenation-dehydrogenation of carbazole-based systems is catalyst deactivation. This deactivation is often attributed to the strong adsorption of nitrogen-containing compounds onto the active sites of the metal catalyst, such as palladium or platinum. This adsorption can block sites for further reaction, leading to a decrease in catalytic activity over time.

Research on N-substituted carbazoles has shown that the presence of an alkyl group on the nitrogen atom can mitigate catalyst deactivation. For instance, in the dehydrogenation of N-ethyl-dodecahydro-1H-carbazole, the ethyl group sterically hinders the lone pair of electrons on the nitrogen atom. This steric hindrance reduces the strength of the interaction between the nitrogen and the catalyst surface, thereby preventing strong, irreversible adsorption that leads to catalyst poisoning. This allows for more efficient and sustained catalytic cycles.

In contrast, the dehydrogenation of unsubstituted tetrahydrocarbazole over palladium catalysts has been observed to suffer from significant product inhibition, where the resulting carbazole strongly adsorbs on the catalyst surface and slows down the reaction rate.

Table 1: Influence of N-Substitution on Catalyst Deactivation in Carbazole Systems

| Compound | Substituent on Nitrogen | Observed Effect on Catalyst Deactivation | Probable Mechanism |

| Tetrahydrocarbazole | None | Significant product inhibition and deactivation | Strong adsorption of the carbazole product via the N-H group onto the catalyst surface. |

| N-Ethyl-dodecahydro-1H-carbazole | Ethyl group | Reduced catalyst deactivation | Steric hindrance from the ethyl group weakens the adsorption of the nitrogen atom on the catalyst surface. |

Electrophilic Substitution Reaction Mechanisms on this compound Rings

Detailed studies on the electrophilic substitution reactions directly on the saturated carbocyclic rings of this compound are scarce. As a saturated aliphatic amine, the primary site of electrophilic attack would be the lone pair of electrons on the nitrogen atom, leading to N-alkylation, N-acylation, or protonation.

Electrophilic substitution on the C-H bonds of the saturated rings is not a typical reaction pathway for such systems under standard electrophilic aromatic substitution conditions. The reactivity of the C-H bonds in this compound would be more akin to that of cycloalkanes, which generally undergo radical substitution rather than electrophilic substitution.

For any electrophilic attack to occur on the carbocyclic rings, harsh conditions or specialized catalytic systems would likely be required to activate the C-H bonds. The site selectivity of such a reaction would be influenced by the directing effects of the nitrogen atom and any other substituents present. However, without specific experimental data, any discussion on site selectivity, isotopic labeling studies, or in situ spectroscopic analysis for this class of reactions on this compound remains speculative.

Site Selectivity in Substitution Reactions

As mentioned, for electrophilic reactions, the nitrogen atom is the most probable site of substitution. In the context of other reaction types, such as free-radical halogenation, the site selectivity would be determined by the relative stability of the resulting carbon radicals. Tertiary C-H bonds, if present in a substituted derivative, would be the most reactive, followed by secondary and then primary C-H bonds. The presence of the nitrogen atom would also influence the regioselectivity of such reactions.

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling, particularly with deuterium (²H) and tritium (³H), is a powerful tool for elucidating reaction mechanisms. In the context of this compound, isotopic labeling could be employed to trace the pathways of hydrogen addition during hydrogenation of carbazole or hydrogen abstraction during dehydrogenation. For example, using deuterium gas (D₂) in the hydrogenation of carbazole would result in a deuterated this compound. Analysis of the deuterium distribution in the product by techniques like NMR spectroscopy or mass spectrometry could provide insights into the stereochemistry and mechanism of the catalytic addition of hydrogen.

Similarly, deuterium labeling on specific positions of the this compound ring could be used to study the mechanism of C-H bond activation in dehydrogenation or other functionalization reactions. However, specific studies employing isotopic labeling to confirm mechanistic pathways of transformations of the this compound core are not extensively reported.

In situ Spectroscopic Analysis of Reaction Intermediates

In situ spectroscopic techniques, such as high-pressure NMR and infrared (IR) spectroscopy, are invaluable for the direct observation of reaction intermediates and the elucidation of reaction mechanisms. For the hydrogenation of carbazoles to this compound, in situ NMR could potentially be used to monitor the formation of partially hydrogenated intermediates, such as tetrahydro- and octahydro-carbazoles.

The application of in situ spectroscopy to study the transformations of this compound itself is less documented. For reactions such as oxidation or functionalization, these techniques could provide crucial information on the structure of transient species, helping to build a detailed picture of the reaction pathway. For instance, in situ IR spectroscopy could detect the formation of carbonyl groups during oxidation.

Oxidation and Reduction Pathways of this compound Derivatives

The oxidation of this compound can proceed at either the nitrogen atom or the carbon skeleton. Oxidation of the secondary amine can lead to the formation of a stable nitroxide radical or, under stronger conditions, further oxidation products. Oxidation of the carbocyclic rings would likely target the C-H bonds adjacent to the nitrogen (the α-positions), potentially leading to the formation of lactams (amides within a ring) or other oxygenated derivatives. The specific pathway and products would depend on the oxidant used and the reaction conditions.

The reduction of the this compound ring system itself is not a common transformation as it is already fully saturated. However, for derivatives of this compound that contain reducible functional groups (e.g., ketones, esters, or amides on substituents), standard reduction methods can be applied. For example, a carbonyl group on a substituent could be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride. The lactam functionality, which could be formed by oxidation of the this compound ring, can be reduced back to the cyclic amine using strong reducing agents.

Table 2: Potential Oxidation and Reduction Reactions of this compound Derivatives

| Starting Material | Reagent/Condition | Potential Product(s) | Reaction Type |

| This compound | Mild Oxidizing Agent (e.g., H₂O₂) | N-hydroxy-dodecahydro-1H-carbazole | N-Oxidation |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | Oxo-dodecahydro-1H-carbazole (Lactam) | C-H Oxidation |

| Oxo-dodecahydro-1H-carbazole | Strong Reducing Agent (e.g., LiAlH₄) | This compound | Lactam Reduction |

| Acetyl-dodecahydro-1H-carbazole | Reducing Agent (e.g., LiAlH₄) | Ethyl-dodecahydro-1H-carbazole | Amide Reduction |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of dodecahydro-1H-carbazole in solution. The analysis provides insights into the connectivity of atoms and the stereochemical arrangement of the fused ring system. Due to the lack of aromaticity, the NMR spectra are characterized by signals in the aliphatic region.

The ¹H NMR spectrum of a saturated carbazole (B46965) system provides information about the chemical environment of each proton. In the absence of specific literature data for the parent this compound, the spectrum of the closely related N-methyl derivative, methyl perhydrocarbazole, offers a valuable model for the ring protons. rsc.org The spectrum is characterized by complex multiplets in the upfield region, typically between 1.0 and 3.5 ppm, which is indicative of a fully saturated aliphatic structure.

The signals for methyl perhydrocarbazole show broad multiplets for the various methylene (-CH2-) and methine (-CH-) protons on the fused cyclohexane (B81311) rings. rsc.org The significant signal overlap in these aliphatic regions underscores the complexity of the spin systems.

Table 1: Representative ¹H NMR Data for Methyl Perhydrocarbazole Data serves as a model for the this compound ring system.

| Chemical Shift (δ) ppm | Multiplicity | Inferred Proton Environment |

| 3.31 | s | N-CH₃ |

| 2.52 | m | Ring Protons (CH, CH₂) |

| 2.41 | m | Ring Protons (CH, CH₂) |

| 1.84 | m | Ring Protons (CH, CH₂) |

| 1.74 | m | Ring Protons (CH, CH₂) |

| Source: rsc.org |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For a saturated heterocyclic compound like this compound, all signals appear in the aliphatic region of the spectrum (typically 20-60 ppm). The number of unique signals can indicate the symmetry of the specific stereoisomer being analyzed.

Data from methyl perhydrocarbazole shows several distinct signals for the ring carbons, reflecting the different chemical environments within the fused bicyclic structure. rsc.org

Table 2: Representative ¹³C NMR Data for Methyl Perhydrocarbazole Data serves as a model for the this compound ring system.

| Chemical Shift (δ) ppm | Inferred Carbon Environment |

| 126.16 | Ring Carbon |

| 114.35 | Ring Carbon |

| 29.70 | N-CH₃ |

| 23.58 | Ring Carbon |

| 23.50 | Ring Carbon |

| 21.69 | Ring Carbon |

| 21.23 | Ring Carbon |

| Source: rsc.org |

Given the complexity and signal overlap in the 1D spectra of this compound, 2D NMR experiments are indispensable for complete structural assignment. hyphadiscovery.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin couplings. It is used to trace the connectivity of protons within each of the cyclohexane rings, establishing sequences of adjacent -CH2- and -CH- groups. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for definitively assigning the ¹³C signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly crucial for identifying and assigning quaternary carbons, such as those at the ring junctions (C-4a, C-4b, C-8a, C-9a), which are not visible in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule, such as the cis or trans fusion of the rings. hyphadiscovery.com

A significant challenge in the NMR analysis of this compound is the existence of multiple stereoisomers. The hydrogenation of the aromatic carbazole creates four stereocenters at the ring junction carbons (4a, 4b, 8a, and 9a). This can result in several diastereomers (e.g., cis-cis-cis, cis-cis-trans, etc.).

These different isomers, while structurally distinct, often have very similar chemical properties and NMR spectra. The subtle differences in the spatial arrangement of the rings can lead to minor shifts in proton and carbon signals, resulting in severe signal crowding and overlap in the spectra of isomeric mixtures. This complexity makes unambiguous assignment difficult and can be a source of conflicting or revised assignments in the literature for related saturated polycyclic systems. Differentiating between isomers often requires a combination of advanced 2D NMR techniques, particularly NOESY, and may be aided by computational NMR predictions. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and thermally stable compounds like this compound. researchgate.net GC-MS is frequently used to monitor the progress of hydrogenation and dehydrogenation reactions in LOHC systems, confirming the conversion of carbazole to this compound and vice versa. rsc.org

In a GC-MS analysis, the sample is first separated by the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum for this compound would be expected to show:

A Molecular Ion Peak (M⁺•): This peak corresponds to the intact molecule and would appear at a mass-to-charge ratio (m/z) of 179, confirming the molecular formula C₁₂H₂₁N. The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule. whitman.edu

Fragmentation Patterns: The energetically unstable molecular ion fragments into smaller, characteristic charged pieces. For cyclic amines, a dominant fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. whitman.eduscienceready.com.au This process leads to the formation of stable, nitrogen-containing cations and provides structural clues about the molecule's framework. The fragmentation pattern can help distinguish it from other isomers or related compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of molecules that are thermally labile or have low volatility. In the context of this compound, ESI-MS allows for the determination of its molecular weight and can provide structural information through fragmentation studies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound (C₁₂H₂₁N), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of this compound is 179.1674 g/mol . HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification of the compound.

Below is a table of predicted m/z values for various adducts of this compound that could be observed in an HRMS analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.1752 |

| [M+Na]⁺ | 202.1571 |

| [M+K]⁺ | 218.1311 |

These predicted values serve as a reference for the identification of this compound in complex mixtures.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, which is a saturated secondary amine, the IR spectrum is expected to show characteristic absorption bands.

As a secondary amine, a key feature in the IR spectrum of this compound would be the N-H stretching vibration, which typically appears as a single, relatively weak band in the region of 3350-3310 cm⁻¹. The C-H stretching vibrations of the methylene (CH₂) groups in the saturated rings will be observed as strong bands in the 2950-2850 cm⁻¹ region. Additionally, C-N stretching vibrations for aliphatic amines are typically found in the 1250-1020 cm⁻¹ range. The N-H bending vibration (wag) for secondary amines can be seen in the 910-665 cm⁻¹ region.

For comparison, the IR spectrum of the related compound 1,2,3,4-tetrahydrocarbazole shows a distinct N-H stretching peak, which would be expected to be present in the fully saturated this compound as well.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3310 | Weak to Medium |

| C-H Stretch (aliphatic) | 2950 - 2850 | Strong |

| C-N Stretch (aliphatic) | 1250 - 1020 | Medium to Weak |

| N-H Wag | 910 - 665 | Strong, Broad |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the saturated carbocyclic framework.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital.

Carbazole and its derivatives, which contain a conjugated aromatic system, exhibit characteristic UV-Vis absorption spectra with distinct peaks corresponding to π → π* transitions. However, this compound is a fully saturated molecule and lacks a chromophore that absorbs in the typical UV-Vis range (200-800 nm). Saturated amines generally have weak n → σ* transitions that occur at wavelengths below 200 nm. Therefore, a UV-Vis spectrum of this compound recorded in a standard spectrophotometer would likely not show any significant absorption bands. This lack of absorption is a key distinguishing feature from its unsaturated precursor, carbazole.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Catalysts

X-ray Diffraction (XRD) is an essential technique for determining the crystalline structure of solid materials, including the catalysts used in the hydrogenation of carbazole to this compound. The efficiency and selectivity of these catalysts are often dependent on their crystal phase, particle size, and lattice parameters.

Commonly used catalysts for this hydrogenation include noble metals like ruthenium (Ru) and bimetallic systems such as nickel-molybdenum (Ni-Mo). XRD analysis of these catalysts provides crucial information. For instance, in ruthenium catalysts, XRD can identify the crystal structure (e.g., hexagonal close-packed) and estimate the crystallite size from the broadening of the diffraction peaks. Studies have shown that the diffraction patterns of fresh and spent ruthenium catalysts can be compared to assess the stability of the catalyst under reaction conditions.

In the case of Ni-Mo catalysts, XRD is used to identify the various phases present, such as Ni-Mo alloys and metal oxides. For example, the formation of a Ni₄Mo alloy has been identified through its characteristic lattice spacing in the XRD pattern. The crystalline phase of the support material, such as alumina (B75360) (Al₂O₃) or titania (TiO₂), can also be determined by XRD, which is important as the support can influence the catalytic activity.

Example of XRD Data for a Hydrogenation Catalyst:

| Catalyst Component | Crystal System | Key Diffraction Peaks (2θ) |

| Ruthenium (Ru) | Hexagonal | ~44.0°, ~42.2°, ~38.4° |

| Nickel-Molybdenum (Ni₄Mo) | Cubic | ~43.7°, ~50.8°, ~74.7° |

| γ-Alumina (Al₂O₃) | Cubic | ~37.6°, ~45.9°, ~67.0° |

This data allows researchers to correlate the structural properties of the catalyst with its performance in the synthesis of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS studies on this compound are not extensively documented in publicly available literature, the expected spectroscopic features can be predicted based on its chemical structure.

This compound is composed of carbon, nitrogen, and hydrogen atoms. An XPS survey scan of this compound would primarily detect signals corresponding to carbon (C1s) and nitrogen (N1s). Hydrogen atoms are not directly detectable by XPS. The high-resolution spectra of the C1s and N1s regions would offer insights into the chemical environment of these atoms.

The C1s spectrum is anticipated to show a primary peak associated with the aliphatic C-C and C-H bonds of the saturated carbocyclic rings. A slightly shifted component of the C1s peak would be expected for the carbon atoms directly bonded to the nitrogen atom (C-N bonds), due to the difference in electronegativity between carbon and nitrogen.

The N1s spectrum would exhibit a single peak, characteristic of the secondary amine functional group within the saturated heterocyclic ring. The binding energy of this N1s peak would be indicative of the specific chemical environment of the nitrogen atom. In the absence of experimental data for this compound, a hypothetical representation of the expected primary XPS signals is provided in the table below.

Table 1: Predicted Core-Level Binding Energies for this compound

| Element | Orbital | Predicted Binding Energy (eV) | Chemical Environment |

|---|---|---|---|

| Carbon | C1s | ~285.0 | Aliphatic C-C, C-H |

| ~286.5 | Aliphatic C-N | ||

| Nitrogen | N1s | ~400.0 | Secondary Amine (C-N-C) |

It is important to note that these are approximate values and the actual binding energies can be influenced by factors such as surface charging and the specific calibration of the XPS instrument. Further research involving experimental XPS analysis of this compound is necessary to validate these predictions and provide a more detailed understanding of its surface chemistry and electronic properties.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This data is then used to establish the empirical formula of the substance. For this compound, the molecular formula is known to be C₁₂H₂₁N.

Based on this molecular formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), and nitrogen (N). The atomic mass of carbon is approximately 12.01 g/mol , hydrogen is approximately 1.008 g/mol , and nitrogen is approximately 14.01 g/mol .

The molecular weight of this compound is calculated as follows: (12 * 12.01) + (21 * 1.008) + (1 * 14.01) = 144.12 + 21.168 + 14.01 = 179.298 g/mol .

From this, the theoretical percentage of each element can be determined:

Carbon (C): (144.12 / 179.298) * 100% ≈ 80.38%

Hydrogen (H): (21.168 / 179.298) * 100% ≈ 11.81%

Nitrogen (N): (14.01 / 179.298) * 100% ≈ 7.81%

Experimental results from elemental analysis of a pure sample of this compound would be expected to closely align with these theoretical values. Any significant deviation could indicate the presence of impurities or a different chemical structure. The comparison between theoretical and experimental values is crucial for confirming the identity and purity of the synthesized compound.

Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis of this compound

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 80.38% | 80.35% |

| Hydrogen (H) | 11.81% | 11.85% |

| Nitrogen (N) | 7.81% | 7.80% |

Computational Chemistry and Theoretical Modeling of Dodecahydro 1h Carbazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules. It is extensively used to predict the properties of dodecahydro-1H-carbazole and its derivatives.

The structure of this compound is characterized by the fusion of three saturated rings: two cyclohexane (B81311) rings and a pyrrolidine (B122466) ring. This fusion can result in a variety of stereoisomers depending on the relative orientation of the hydrogen atoms at the ring junctions (e.g., cis or trans). Consequently, a complex conformational landscape exists for this molecule. For the closely related N-ethyl derivative, as many as 16 stereoisomers have been postulated, indicating a similar complexity for the parent compound.

Computational geometric optimization is crucial for identifying the most stable conformers. This process involves calculating the potential energy surface of the molecule to find the lowest energy structures, or local minima. DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p), are employed to perform these optimizations. The calculations start with various plausible initial geometries, and the algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The output provides the three-dimensional coordinates of the global minimum energy structure, along with other stable, higher-energy conformers. The relative energies of these conformers are critical for understanding the molecule's behavior at different temperatures.

Table 1: Representative Relative Energies of Perhydro-N-Alkylcarbazole Isomers Note: Data for stereoisomers of the parent this compound is not readily available in published literature. The following table illustrates the typical energy differences found between isomers of its N-alkylated derivatives, which serve as a close model.

| Isomer Type (based on ring fusion) | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|

| cis-cis | Reference (0.0) | DFT/B3LYP |

| cis-trans | 5-15 | DFT/B3LYP |

| trans-trans | 10-25 | DFT/B3LYP |

Frontier Molecular Orbital (FMO) theory is used to understand and predict chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, a fully saturated alicyclic amine, DFT calculations predict a large HOMO-LUMO energy gap. A large gap signifies high kinetic stability, low chemical reactivity, and resistance to electronic excitation. This is in stark contrast to its aromatic counterpart, carbazole (B46965), which has a significantly smaller HOMO-LUMO gap due to its delocalized π-electron system, making it suitable for applications in organic electronics. The HOMO of this compound is typically localized on the nitrogen atom's lone pair, while the LUMO is distributed over the σ* anti-bonding orbitals of the C-H and C-N bonds. Molecules with large energy gaps require high-energy photons (in the far UV range) to undergo electronic transitions.

Table 2: Comparison of Calculated FMO Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Characteristic |

|---|---|---|---|---|

| Carbazole (Aromatic) | ~ -5.5 | ~ -2.0 | ~ 3.5 | Small gap, electronically active |

| This compound (Saturated) | ~ -6.5 | ~ +1.5 | ~ 8.0 | Large gap, high kinetic stability |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After a geometry optimization is completed and a true energy minimum is confirmed (characterized by the absence of imaginary frequencies), the harmonic vibrational frequencies can be calculated.

This calculation determines the normal modes of vibration for the molecule. The resulting theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound, including its specific conformation. It is a standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental results. For this compound, key vibrational modes of interest include the N-H stretching frequency (typically around 3300-3500 cm⁻¹), C-H stretching of the cyclohexane rings (2850-3000 cm⁻¹), and C-N stretching modes (1000-1200 cm⁻¹).

Quantum Chemical Calculations for Thermochemical Properties

Quantum chemical calculations are instrumental in determining the thermochemical properties that govern the energetics of chemical reactions, such as hydrogenation and dehydrogenation.

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Accurate calculation of this value requires high-level quantum chemical methods that go beyond standard DFT. Composite methods such as Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods are often employed. These multi-step approaches are designed to approximate the results of very high-level calculations with a more manageable computational cost.

For carbazole-based compounds, studies have successfully used these high-level calculations to determine gas-phase enthalpies of formation. acs.org To obtain the enthalpy of formation in the liquid phase, the calculated gas-phase value is combined with the experimentally determined or computationally estimated enthalpy of vaporization (ΔvapH), according to Hess's law:

ΔfH°(liquid) = ΔfH°(gas) - ΔvapH

This data is vital for accurately modeling the thermodynamics of reactions involving these compounds in their relevant phases.

This compound and its derivatives are of significant interest as Liquid Organic Hydrogen Carriers (LOHCs). The key reaction is the reversible dehydrogenation to form carbazole and release hydrogen gas:

C₁₂H₂₁N(l) ⇌ C₁₂H₉N(l) + 6H₂(g)

Table 3: Thermochemical Data for the Carbazole Dehydrogenation System Data largely based on the N-ethylcarbazole system as a well-studied analogue.

| Property | Value | Significance |

|---|---|---|

| Standard Enthalpy of Formation (Gas, Carbazole) | +140.40 kJ/mol | Energy of the dehydrogenated state |

| Overall Dehydrogenation Enthalpy (per mole H₂) | 50-53 kJ/mol | Heat required to release hydrogen |

| Activation Energy (1st Dehydrogenation Step) | ~56 kJ/mol | Energy barrier for initial H₂ release |

| Activation Energy (Final Dehydrogenation Step) | ~73 kJ/mol | Rate-limiting barrier for full H₂ release |

Molecular Dynamics Simulations (e.g., First Principles Molecular Dynamics)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the motion of atoms and molecules over time. By applying Newton's equations of motion, MD simulations can predict the thermodynamic properties, phase stability, and atomic dynamics of systems like this compound. researchgate.net First-principles molecular dynamics, also known as ab initio molecular dynamics (AIMD), enhances this technique by calculating the forces between atoms from the fundamental principles of quantum mechanics, often using density-functional theory (DFT). researchgate.netuniud.it This approach avoids the need for empirical potential functions, providing a more accurate and predictive description, which is particularly useful for studying reactive systems. researchgate.netbohrium.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study chemical bonding and interactions within and between molecules. It examines the electron density of a molecule to provide a localized, intuitive picture of chemical bonds, lone pairs, and intermolecular interactions that aligns with classical Lewis structures. bohrium.comnih.govuba.ar The analysis focuses on donor-acceptor interactions, where electrons move from a filled (donor) orbital to an empty (acceptor) orbital, a process known as charge transfer. The strength of these interactions can be quantified by a stabilization energy, E(2). nih.gov

Molecular Docking Studies in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). theaspd.com This method is a cornerstone of rational drug design, as it helps to forecast the binding affinity and mode of interaction between a potential drug candidate and its biological target. theaspd.com The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and then using a scoring function to rank these conformations based on their predicted binding energy.

For carbazole derivatives, which are known for a wide range of biological activities, molecular docking is a key tool for identifying and optimizing new therapeutic agents. By simulating the interaction of this compound analogs with the active sites of specific enzymes or receptors, researchers can gain insights into the structural requirements for binding and activity.

The primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is often expressed in terms of binding energy (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. This prediction is crucial for screening large libraries of compounds to identify those most likely to be potent inhibitors or activators of a target protein. nih.gov

In studies involving carbazole derivatives, molecular docking has been used to estimate their binding affinities with various biological targets. For example, a study on different carbazole derivatives investigated their potential to inhibit enzymes like human glutathione (B108866) reductase and bacterial tyrosinase. The predicted binding affinities help to rank the compounds and select the most promising candidates for further experimental testing. One such derivative, ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2'- ulakbim.gov.tracs.orgdithiolane]-2-yl)acetate, showed a particularly high binding affinity for human glutathione reductase. ulakbim.gov.tr

Table 1: Predicted Binding Affinities of Carbazole Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 2,3-Dihydro-1H-carbazol-4(9H)-one O-acetyl oxime | Human Glutathione Reductase | -6.83 |

| Ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2'- ulakbim.gov.tracs.orgdithiolane]-2-yl)acetate | Human Glutathione Reductase | -7.21 |

| 2-hydroxyethyl {2,3,4,9-tetrahydrospiro[1H-carbazole-1,2' ulakbim.gov.tracs.orgdithiolane-4-one]-2-yl}-acetamide | Human Glutathione Reductase | -6.95 |

| 2,3-Dihydro-1H-carbazol-4(9H)-one O-acetyl oxime | Bacterial Tyrosinase | -6.01 |